molecular formula C10H9F4NO B13031747 (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B13031747
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-MRVPVSSYSA-N
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Description

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound characterized by the presence of a chroman ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and amines. The synthetic route may involve:

    Nucleophilic substitution: Introduction of the fluorine atom through nucleophilic substitution reactions.

    Cyclization: Formation of the chroman ring via cyclization reactions.

    Amination: Introduction of the amine group through amination reactions.

Industrial Production Methods

Industrial production of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the chroman ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chroman oxides, while reduction may produce amine derivatives.

Scientific Research Applications

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups may enhance its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes through binding to active sites.

    Receptor Modulation: Modulation of receptor activity through interaction with receptor sites.

Comparison with Similar Compounds

Similar Compounds

    ®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine substitution.

    6-Fluoro-4-chromanamine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4R)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

WYXQYSANERJSSJ-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2C(F)(F)F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

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